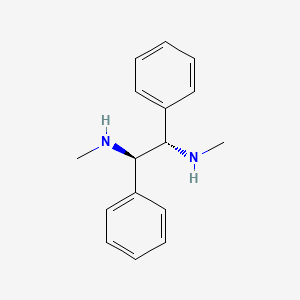

(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine

Descripción

(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine featuring a 1,2-diphenylethane backbone with methyl groups on both nitrogen atoms. Its stereochemistry (R,S) distinguishes it from other diastereomers, making it valuable in asymmetric catalysis and ligand design. The compound’s rigidity, electronic properties, and steric bulk enable precise control over enantioselective transformations, such as hydrogenation and conjugate additions .

Propiedades

Fórmula molecular |

C16H20N2 |

|---|---|

Peso molecular |

240.34 g/mol |

Nombre IUPAC |

(1R,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16+ |

Clave InChI |

BTHYVQUNQHWNLS-IYBDPMFKSA-N |

SMILES isomérico |

CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC |

SMILES canónico |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. This method ensures high enantiomeric purity and yield .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes using palladium or other suitable catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include imines, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds .

Biology

In biological research, this compound is used to study enzyme mechanisms and interactions due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .

Industry

Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mecanismo De Acción

The mechanism of action of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparación Con Compuestos Similares

Stereochemical Variants

a. (1R,2R)- and (1S,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine

- Stereochemistry: The (R,R) and (S,S) enantiomers exhibit mirrored configurations, leading to opposite enantioselectivity in reactions. For example, (1R,2R)-configured ligands in Mn(CO)₅Br-catalyzed ketone hydrogenation showed superior activity in isopropanol compared to methanol, with conversion rates >90% .

- Applications: These isomers are widely used in organocatalysis, such as squaramide XXVIII derived from (1R,2R)-diamine, which achieved moderate-to-excellent enantioselectivities in pyrano[2,3-c]pyrazole synthesis .

b. (1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine

Backbone and Substituent Modifications

a. (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine (L1)

- Backbone : Cyclohexane replaces the diphenylethane core, increasing conformational flexibility.

- Performance: In transfer hydrogenation, L1 achieved 82% conversion of acetophenone, outperforming rigid diphenylethane derivatives in specific solvents .

b. (1R,2R)-1,2-Diphenylethane-1,2-diamine (Unmethylated)

Functional Group Variations

a. N,N′-Dibenzyl Derivatives

b. Thiourea and Squaramide Derivatives

- Modification : Diamines functionalized with thiourea or squaramide groups (e.g., catalyst XXVIII) improve hydrogen bonding with substrates, critical for enantioselective cyclizations .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Catalytic Performance in Selected Reactions

Research Findings and Implications

- For instance, tetramethyl derivatives excel in diastereoselective allylation but may underperform in bulkier systems .

- Stereochemical Sensitivity : The (R,S) configuration offers unique spatial arrangements, enabling complementary selectivity to (R,R) or (S,S) isomers. This is critical in catalyst libraries for diversified asymmetric synthesis .

- Solvent Interactions: Polar solvents like methanol enhance the activity of cyclohexane-based diamines, while diphenylethane derivatives perform better in isopropanol due to balanced polarity .

Actividad Biológica

(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with notable biological activities. This compound is characterized by two asymmetric carbon centers and features dimethylamino groups attached to a central ethane backbone with diphenyl substituents. The stereochemistry of this compound plays a critical role in its pharmacological interactions and potential therapeutic applications.

- Molecular Formula : C16H20N2

- Molecular Weight : 240.34 g/mol

- CAS Number : 70749-06-3

- Structure : The compound's structure can be denoted as follows:

Biological Activities

Research indicates that (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine exhibits a range of biological activities:

1. Dopaminergic and Serotonergic Activity

Studies have shown that compounds similar to (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine can interact with dopamine D(2) and serotonin 5-HT(1A) receptors. While specific binding affinities for this compound are not extensively documented, its structural analogs have demonstrated moderate binding capabilities at these receptor sites, suggesting potential use in neuropharmacology .

3. Catalytic Applications

The compound serves as a ligand in various catalytic reactions. It has been utilized in the preparation of chiral imidazolinium salts and as a catalyst in organic transformations involving nickel complexes. These applications underscore its importance in synthetic chemistry and potential pharmaceutical development .

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of structurally related compounds, researchers found that certain derivatives exhibited significant activity at the serotonin receptor subtype. The findings suggest that modifications to the dimethylamino group enhance receptor affinity and selectivity.

Case Study 2: Antimalarial Screening

A screening of related diphenyl ethylenediamines against chloroquine-resistant strains of malaria revealed promising results. Compounds with similar structural motifs demonstrated substantial inhibition of parasite growth in vitro, indicating potential therapeutic pathways for malaria treatment.

Data Table: Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine | Chiral diamine with dimethylamino groups | Potential dopaminergic/serotonergic activity |

| N,N-Dimethylbenzeneethanamine | Similar dimethylamino structure | Low biological activity |

| 1,2-Diphenylethylenediamine | Contains ethylene bridge | Moderate receptor binding |

| N,N'-Diphenylethylenediamine | Two phenyl groups on both nitrogen atoms | Higher biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.